molecular formula C8H11NO2S B2796172 Ethyl 5-amino-4-methylthiophene-3-carboxylate CAS No. 1499649-62-5

Ethyl 5-amino-4-methylthiophene-3-carboxylate

Cat. No.: B2796172
CAS No.: 1499649-62-5
M. Wt: 185.24
InChI Key: MJAHTUMTKGQRGA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-methylthiophene-3-carboxylate is a substituted thiophene derivative characterized by a methyl group at position 4, an amino group at position 5, and an ethyl ester at position 3 of the thiophene ring. This compound serves as a critical intermediate in medicinal and materials chemistry due to its versatile reactivity. Its synthesis typically involves the Gewald reaction, which combines ethyl acetoacetate, elemental sulfur, and a nitrile or cyanoacetate derivative in the presence of a base like triethylamine . Structural confirmation is achieved via NMR, elemental analysis, and crystallography, with modifications at the amino group enabling further functionalization for diverse applications .

Properties

IUPAC Name

ethyl 5-amino-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-12-7(9)5(6)2/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAHTUMTKGQRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-methylthiophene-3-carboxylate typically involves the Gewald reaction, a well-known method for constructing thiophene derivatives. This reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound under basic conditions . The reaction proceeds as follows:

    Condensation: An α-cyanoester reacts with elemental sulfur in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiophene ring.

    Amination: The resulting thiophene derivative is then aminated to introduce the amino group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-methylthiophene-3-carboxylate varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, influencing physicochemical properties and biological activity:

Compound Name Substituents (Position) Key Functional Differences
Ethyl 5-amino-4-methylthiophene-3-carboxylate –NH₂ (5), –CH₃ (4), –COOEt (3) Baseline for comparison
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate –NH₂ (2), –COCH₃ (5) Acetyl group enhances fluorescence
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate –C₆H₄-OEt (4) Aromatic substituent increases lipophilicity
Ethyl 5-(4-chlorophenyl)-thiophene-3-carboxylate –Cl–C₆H₄ (5) Chlorophenyl group boosts antimicrobial activity

Impact of Substituents:

  • Electron-withdrawing groups (e.g., –Cl, –CN) enhance reactivity in nucleophilic substitutions, while electron-donating groups (e.g., –CH₃, –OEt) stabilize the thiophene ring .
  • Aromatic substituents (e.g., phenyl, cyclohexylphenyl) improve π-π stacking interactions, relevant for crystal engineering and drug binding .

Physicochemical Properties

Property This compound Ethyl 5-acetyl-2-amino-4-methyl analog Ethyl 2-amino-4-(4-cyclohexylphenyl) analog
Molecular Weight 215.28 (C₉H₁₃NO₂S) 253.30 (C₁₁H₁₅NO₃S) 329.46 (C₁₉H₂₃NO₂S)
Solubility Moderate in polar solvents (ethanol, DMF) Low due to acetyl group Poor (hydrophobic cyclohexyl group)
Melting Point ~160–165°C (decomposes) 172–175°C 198–202°C

Key Observations:

  • The acetylated derivative (C₁₁H₁₅NO₃S) exhibits blue fluorescence under UV light, a property absent in the parent compound, making it useful in optoelectronic materials .
  • Bulkier substituents (e.g., cyclohexylphenyl) significantly increase melting points and reduce solubility, complicating formulation for biological assays .

Biological Activity

Ethyl 5-amino-4-methylthiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C8H11NO2S\text{C}_8\text{H}_{11}\text{N}\text{O}_2\text{S}

The compound features a thiophene ring with an amino group at the 5-position and an ethyl ester at the carboxylic acid position. The presence of these functional groups is crucial for its biological activity.

1. Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

2. Anti-inflammatory Activity

Studies have shown that this compound exhibits anti-inflammatory effects. It has been evaluated in various in vivo models where it significantly reduced inflammation markers.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a reduction of edema by approximately 50% compared to the control group. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiophene derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Effects in Cell Culture Studies

TreatmentCell Viability (%)Control Viability (%)
This compound (10 µM)85%100%
This compound (50 µM)70%100%

These findings indicate that higher concentrations may lead to cytotoxic effects, necessitating further investigation into optimal dosing strategies.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested that thiophene derivatives can act as allosteric modulators at various receptors, including adenosine receptors, which play a role in pain and inflammation regulation.
  • Antioxidant Activity : The presence of the thiophene ring is linked to antioxidant properties, which help mitigate oxidative stress in cells.

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